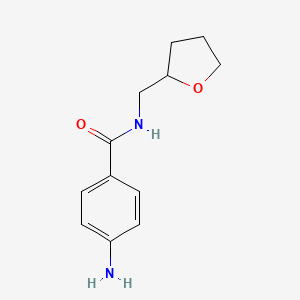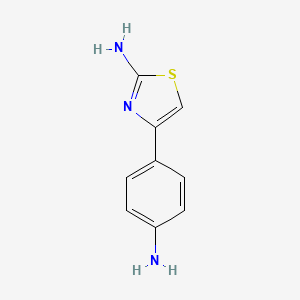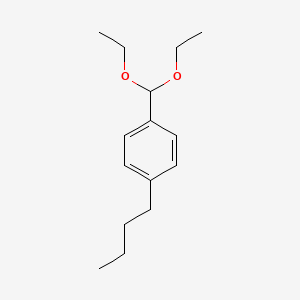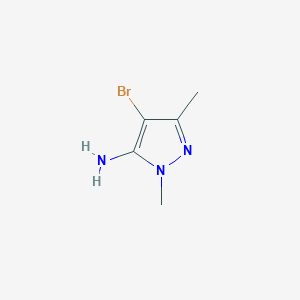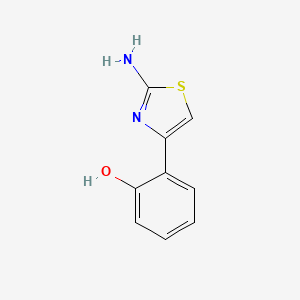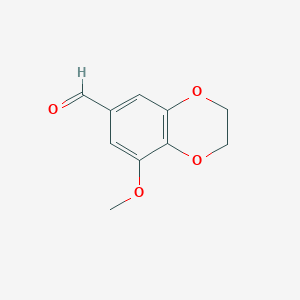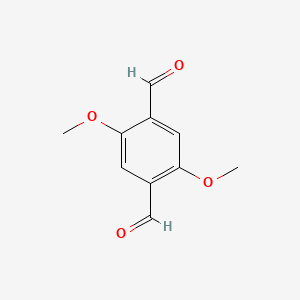
Bis-(3,4-dimethyl-phenyl)-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Bis-(3,4-dimethyl-phenyl)-amine involves several chemical methodologies, including polyamidation techniques and palladium-catalyzed amination reactions. For example, oligo(ether-amide)s based on diphenylsilane and oxyphenyl units were synthesized through a Yamazaki–Higashi phosphorylation polyamidation technique (Terraza et al., 2015). Additionally, novel bis(amine anhydride) monomers were prepared via palladium-catalyzed amination reaction of 4-chloro-N-methylphthalimide with phenylenediamine, followed by alkaline hydrolysis (Zhang et al., 2008).
Molecular Structure Analysis
The structural analysis of this compound derivatives includes various spectroscopic and analytical techniques. For instance, Raman spectroscopy and MALDI-TOF mass spectrometry analyses have been employed to determine the functional groups and average molecular masses of synthesized oligomers (Terraza et al., 2015). The molecular structure deeply influences the chemical and physical properties of the compounds.
Chemical Reactions and Properties
This compound and its derivatives participate in a variety of chemical reactions, contributing to the synthesis of complex molecular architectures. For example, the dehydrative condensation between carboxylic acids and amines is catalyzed effectively by derivatives of phenylboronic acid, indicating the reactivity of similar amine structures in creating amide bonds (Wang et al., 2018).
Aplicaciones Científicas De Investigación
1. Dental Restorations
Bis-(3,4-dimethyl-phenyl)-amine derivatives like N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) have been synthesized for dental restorations. NDMH replaces components like triethylene glycol dimethacrylate (TEGDMA) and non-polymerizable amines in dental resin mixtures. It demonstrates similar physical and mechanical properties to conventional photopolymerized dental resins, making it a viable alternative for dental applications (Nie & Bowman, 2002).
2. Biomedical Applications
Poly(amido-amine)s (PAAs), which include bis(amine)s derivatives, have significant biomedical applications. These synthetic tert-amino polymers are used in the fabrication of heparin-absorbing resins, heavy-metal-ion-complexing polymers, and as non-viral vectors for intracytoplasmic delivery in cancer treatments. Their biocompatibility and biodegradable nature make them suitable for various biomedical applications (Ferruti, Marchisio, & Duncan, 2002).
3. Synthesis of Polyimides
Novel bis(amine anhydride) monomers, including N,N′-bis(3,4-dicarboxyphenyl)-1,4-phenylenediamine dianhydride I and II, have been synthesized via palladium-catalyzed amination. These monomers are essential in creating new poly(amine imide)s, which exhibit high thermal stability and good mechanical properties. Such materials are valuable in industries requiring materials that can withstand high temperatures and mechanical stress (Zhang, Li, Wang, & Zhang, 2008).
4. Photophysical Properties in Optoelectronics
Bis(amine)-substituted derivatives have been explored for their photophysical properties, especially in the field of optoelectronics. These compounds, such as donor- and acceptor-substituted perylene derivatives, show potential in applications like organic light-emitting diodes (OLEDs). Their ability to undergo fast charge separation and recombination makes them interesting materials for electronic and photonic devices (An et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQQPEKHINRTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346741 | |
| Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55389-75-8 | |
| Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,4-dimethylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




